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For Researchers, Scientists, and Drug Development Professionals

Abstract
Bromofos, a broad-spectrum organophosphate insecticide, has been utilized for the control of

a wide range of pests. This technical guide provides a comprehensive overview of its chemical

structure, physicochemical properties, and toxicological profile. Detailed experimental

methodologies for its synthesis, the determination of its key properties, and the analysis of its

biological effects are presented. This document is intended to serve as a critical resource for

researchers, scientists, and professionals in drug development and toxicology, offering a

consolidated repository of technical data and procedural knowledge.

Chemical Identity and Structure
Bromofos is chemically designated as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl

phosphorothioate.[1][2][3] Its structure is characterized by a central phosphorus atom double-

bonded to a sulfur atom, and also bonded to two methoxy groups and a 4-bromo-2,5-

dichlorophenoxy group.[2]
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Identifier Value

IUPAC Name
O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl

phosphorothioate[1][2][3]

CAS Number 2104-96-3[1][2]

Molecular Formula C₈H₈BrCl₂O₃PS[2][3][4]

Molecular Weight 366.00 g/mol [1][2][5]

Canonical SMILES COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl[1]

InChI Key NYQDCVLCJXRDSK-UHFFFAOYSA-N[2]

Synonyms Nexion, Brofene, Omexan[5]

Physicochemical Properties
Bromofos is a yellow crystalline solid with a faint characteristic odor.[5] It is sparingly soluble in

water but soluble in many organic solvents.[2][5]

Property Value

Melting Point 53-54 °C[4][5]

Boiling Point 140-142 °C at 0.01 mmHg[4][5]

Water Solubility 40 mg/L at 25 °C[5][6]

Solubility in Organic Solvents

Soluble in acetone (1090 g/L), dichloromethane

(1120 g/L), xylene (900 g/L), and methanol (100

g/L) at 20 °C. Soluble in carbon tetrachloride,

ether, and toluene.[2][5]

Vapor Pressure
1.7 x 10⁻² mPa (1.3 x 10⁻⁴ mmHg) at 20 °C[1]

[6]

LogP (Octanol-Water Partition Coefficient) 5.21[1][5]

Toxicological Profile
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Bromofos is a moderately toxic compound if ingested.[1] Its primary mechanism of toxicity is

the inhibition of the enzyme acetylcholinesterase (AChE).[2][5]

Parameter Value Species

LD₅₀ (Oral) 1600-1730 mg/kg[7] Rat

Acceptable Daily Intake (ADI) 0.04 mg/kg bw/day[1] Human

Experimental Protocols
Synthesis of Bromofos
The synthesis of bromofos is typically achieved through the reaction of 2,5-dichloro-4-

bromophenol with O,O-dimethyl phosphorochloridothioate.[8]

Materials:

2,5-dichloro-4-bromophenol

O,O-dimethyl phosphorochloridothioate

An acid-binding agent (e.g., sodium hydroxide)[9]

A catalyst (e.g., a tertiary amine)[9]

Water (as solvent)[9]

Procedure:

In a reaction vessel, dissolve 2,5-dichloro-4-bromophenol in water.

Add the catalyst and the acid-binding agent to the solution.

Add O,O-dimethyl phosphorochloridothioate to the mixture. The molar ratio of the reactants

is typically controlled to optimize the yield.[9]

Maintain the reaction temperature between 25-50 °C for approximately 3 hours.[9]
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After the reaction is complete, cool the mixture to allow for phase separation.[9]

The organic layer containing bromofos is then separated, washed, and the solvent is

removed to yield the final product.

Determination of Acute Oral Toxicity (LD₅₀)
The acute oral toxicity of bromofos can be determined using the OECD Test Guideline 420

(Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[1]

[10][11][12] The following is a generalized protocol based on these guidelines.

Animals:

Healthy, young adult rats of a single sex (typically females) are used.[11]

Procedure:

Animals are fasted prior to dosing.[11]

The test substance is administered in a single dose by gavage.[11] The initial dose is

selected based on a preliminary sighting study.[11]

A stepwise procedure is used, with doses of 5, 50, 300, and 2000 mg/kg being typical fixed

doses.[11]

Subsequent animals are dosed at higher or lower fixed doses depending on the outcome of

the previous dose (mortality or survival).

Animals are observed for signs of toxicity and mortality for at least 14 days.

Body weight is recorded weekly.[11]

A gross necropsy is performed on all animals at the end of the study.[11]

The LD₅₀ value is then calculated based on the mortality data.

Acetylcholinesterase Inhibition Assay
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The inhibitory effect of bromofos on acetylcholinesterase activity can be quantified using the

Ellman's method.[2][13][14][15][16]

Materials:

Acetylcholinesterase (AChE)

Acetylthiocholine iodide (ATCI) as the substrate[2]

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]

Phosphate buffer (pH 8.0)[2]

Bromofos (test inhibitor)

96-well microplate and a microplate reader

Procedure:

Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.[2]

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to the wells.[2]

Add different concentrations of bromofos to the test wells. A solvent control without the

inhibitor is also prepared.[2]

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature

(e.g., 25 °C).[2]

Initiate the reaction by adding the ATCI substrate to all wells.[2]

Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g.,

every minute for 10-15 minutes).[2]

The rate of reaction is determined from the linear portion of the absorbance versus time

curve.
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The percentage of inhibition is calculated by comparing the reaction rate in the presence of

bromofos to the control. The IC₅₀ value (the concentration of inhibitor that causes 50%

inhibition) can then be determined.

Analysis of Signaling Pathways (MAPK Pathway)
The effect of bromofos on signaling pathways such as the Mitogen-Activated Protein Kinase

(MAPK) pathway can be investigated using Western blot analysis to detect changes in protein

phosphorylation.[4][6][17][18]

Materials:

Cell line of interest

Cell culture media and reagents

Bromofos

Lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Cell Treatment: Culture cells to the desired confluency and treat them with different

concentrations of bromofos for various time points.
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Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.[4][6]

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay.[18]

SDS-PAGE: Denature the protein samples by boiling in sample buffer and then separate

them by size using SDS-polyacrylamide gel electrophoresis.[4][6]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.[6][17]

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody

binding.[6][17]

Antibody Incubation: Incubate the membrane with a primary antibody specific for the

phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, incubate with

an HRP-conjugated secondary antibody.[4][6]

Detection: Add a chemiluminescent substrate and capture the signal using an imaging

system.[6]

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-

actin) to normalize the data.[6]

Analytical Methods for Bromofos Detection
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used

sample preparation technique for the analysis of pesticide residues in food, followed by gas

chromatography-mass spectrometry (GC-MS).[3][7][19][20][21][22][23][24][25]

QuEChERS Sample Preparation:

Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).

[19][22]
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Extraction: Weigh a portion of the homogenized sample into a centrifuge tube, add an

organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium

chloride).[3][19]

Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the

organic and aqueous layers.[19][22]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic

supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA)

and magnesium sulfate. This step removes interfering matrix components.[3][21]

Shaking and Centrifugation: Shake and centrifuge the cleanup tube. The resulting

supernatant is ready for analysis.

GC-MS Analysis:

Injection: Inject an aliquot of the final extract into the GC-MS system.

Chromatographic Separation: The components of the sample are separated on a capillary

column in the gas chromatograph based on their volatility and interaction with the stationary

phase.

Mass Spectrometric Detection: As the separated components elute from the column, they

enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge

ratio of the resulting ions is measured, allowing for the identification and quantification of

bromofos.

Signaling Pathways and Mechanism of Action
The primary mechanism of action of bromofos, like other organophosphate insecticides, is the

inhibition of acetylcholinesterase (AChE).[2][5] AChE is a critical enzyme that hydrolyzes the

neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse.
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By inhibiting AChE, bromofos leads to an accumulation of acetylcholine in the synapse,

causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.
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Beyond its primary target, exposure to organophosphates can also affect other signaling

pathways, leading to a broader range of cellular effects. These include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Organophosphates can induce oxidative

stress, which in turn can activate MAPK signaling cascades (including ERK, JNK, and p38-

MAPK). This can lead to cellular responses such as inflammation and apoptosis.

cAMP-related Signaling: Some studies on organophosphates have shown alterations in the

expression of genes involved in cyclic AMP (cAMP) signaling pathways.

Dopaminergic and Serotonergic Systems: There is evidence that organophosphates can

dysregulate neurotransmitter systems other than the cholinergic system, including those

involving dopamine and serotonin.
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Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties

of bromofos, along with its toxicological effects and mechanisms of action. The inclusion of

detailed experimental protocols for synthesis, toxicity testing, enzyme inhibition assays,

signaling pathway analysis, and analytical detection provides a valuable resource for the

scientific community. A thorough understanding of these aspects is crucial for the safe handling,

risk assessment, and potential development of countermeasures related to bromofos and

other organophosphate compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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